REACTION_SMILES
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[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[C:13]1([CH2:19][CH:20]=[O:21])[CH:14]=[CH:15][CH2:16][CH2:17][CH2:18]1.[CH3:22][S:23]([CH3:24])=[O:25].[Cl+:1]([O-:2])[O-:3].[Na+:4].[OH2:5]>>[OH:5][C:20]([CH2:19][C:13]1([CH2:6][c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[CH:14]=[CH:15][CH2:16][CH2:17][CH2:18]1)=[O:21]
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Name
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O=CCC1(Cc2ccccc2)C=CCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CCC1(Cc2ccccc2)C=CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)CC1(Cc2ccccc2)C=CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |